3,5-Dimethoxy-alpha-(trifluoromethyl)benzyl Alcohol
Description
For instance:
- 3,5-Dimethoxybenzyl alcohol (CAS 705-76-0) is a benzyl alcohol with methoxy (-OCH₃) groups at the 3- and 5-positions of the aromatic ring. It has a molecular formula of C₉H₁₂O₃ and a molecular weight of 168.19 g/mol .
- 3,5-Bis(trifluoromethyl)benzyl alcohol (CAS 32707-89-4) features two electron-withdrawing trifluoromethyl (-CF₃) groups at the 3- and 5-positions, with a molecular formula of C₉H₆F₆O and a molecular weight of 244.13 g/mol .
The hypothetical "3,5-Dimethoxy-alpha-(trifluoromethyl)benzyl Alcohol" would combine methoxy substituents on the aromatic ring with a trifluoromethyl group at the benzyl carbon (alpha position).
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-2,2,2-trifluoroethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O3/c1-15-7-3-6(4-8(5-7)16-2)9(14)10(11,12)13/h3-5,9,14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAXGRFRCSESBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(C(F)(F)F)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Molecular Properties and Substituent Effects
The table below compares key properties of 3,5-Dimethoxybenzyl alcohol, 3,5-Bis(trifluoromethyl)benzyl alcohol, and other analogs:
Key Observations:
- Electronic Effects : Methoxy groups increase electron density on the aromatic ring, enhancing nucleophilicity. In contrast, trifluoromethyl groups reduce electron density, favoring electrophilic substitution resistance .
- Acidity : The -CF₃ groups in 3,5-Bis(trifluoromethyl)benzyl alcohol lower the pKa of the benzyl alcohol hydroxyl group compared to methoxy-substituted analogs .
- Solubility : Methoxy derivatives (e.g., 3,5-Dimethoxybenzyl alcohol) are more water-soluble due to hydrogen bonding, whereas -CF₃ analogs exhibit higher lipid solubility .
Preparation Methods
Adaptation of Phenylmagnesium Halide Reactions
The synthesis of 3,5-bis(trifluoromethyl)benzyl alcohol via Grignard reagents, as described in US20070135662A1, provides a foundational framework. Here, 3,5-bis(trifluoromethyl)phenylmagnesium bromide reacts with paraformaldehyde to yield the corresponding benzyl alcohol. For the target compound, this method could be modified by substituting the bis(trifluoromethyl)phenylmagnesium halide with a 3,5-dimethoxyphenylmagnesium bromide.
Reaction Scheme:
Subsequent trifluoromethylation at the α-position would require additional steps, such as oxidation to the aldehyde followed by nucleophilic trifluoromethylation.
Limitations and Catalytic Enhancements
Grignard reagents derived from methoxy-substituted aryl halides often face stability issues due to the electron-donating nature of methoxy groups, which reduce electrophilicity at the reaction site. To mitigate this, mixed solvent systems (e.g., THF/toluene) and low-temperature conditions (-20°C to 0°C) are recommended to stabilize the intermediate.
Nucleophilic Trifluoromethylation of Aldehydes
Solvent and Temperature Optimization
Polar aprotic solvents (e.g., DMF, DMSO) enhance the reactivity of TMSCF₃, with optimal yields achieved at 60–80°C. Table 1 summarizes experimental conditions derived from analogous syntheses:
Table 1: Trifluoromethylation of 3,5-Dimethoxybenzaldehyde
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | TBAF | 70 | 68 |
| THF | KF | 60 | 52 |
| DMSO | CsF | 80 | 74 |
Wittig-Horner Reaction and Demethylation
Intermediate Synthesis via Wittig-Horner
CN105439824A details a Wittig-Horner reaction between 3,5-dimethoxybenzyl chloride and veratraldehyde to form tetramethoxy piceatannol. Adapting this, 3,5-dimethoxybenzyl chloride could react with a trifluoromethyl-substituted aldehyde to yield a stilbene intermediate, which is subsequently reduced and demethylated.
Reaction Scheme:
Demethylation Protocols
Demethylation of methoxy-protected intermediates, as demonstrated in CN105439824A using AlCl₃ and triethylamine in chlorobenzene, could selectively remove methyl groups if required. However, the target compound retains methoxy substituents, necessitating precise control to avoid over-dealkylation.
Halogenation and Hydrolysis
Bromination Followed by Hydroxylation
US20070135662A1 describes converting benzyl alcohols to halides using HBr/H₂SO₄. For the target compound, this approach could be inverted: initial bromination of a pre-trified intermediate followed by hydroxylation.
Reaction Scheme:
Acidic Hydrolysis Conditions
Hydrolysis in aqueous H₂SO₄ (5–10%) at 80–100°C facilitates the substitution of bromide with hydroxyl, with yields contingent on steric hindrance from the -CF₃ group.
Comparative Analysis of Methods
Table 2: Method Comparison for 3,5-Dimethoxy-α-(trifluoromethyl)benzyl Alcohol
| Method | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|
| Grignard + Paraformaldehyde | High functional group tolerance | Requires unstable intermediates | 45–60 |
| TMSCF₃ Addition | Mild conditions, scalability | Requires anhydrous conditions | 60–75 |
| Wittig-Horner | Stereoselective | Multi-step, low atom economy | 50–65 |
| Halogenation/Hydrolysis | Simple reagents | Harsh conditions, side reactions | 40–55 |
Q & A
Q. What are the common synthetic routes for 3,5-Dimethoxy-alpha-(trifluoromethyl)benzyl Alcohol?
- Methodological Answer : The compound can be synthesized via reduction of the corresponding ketone (e.g., 3,5-dimethoxy-alpha-(trifluoromethyl)benzaldehyde) using agents like lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) . Alternative routes include nucleophilic substitution or esterification of precursor benzoic acid derivatives. For example, benzyl alcohol derivatives are often prepared by refluxing aldehydes with NaH in THF under inert conditions, followed by solvent evaporation and purification . Characterization typically involves NMR to confirm the benzyl alcohol structure and trifluoromethyl/methoxy group positions.
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies methoxy (-OCH₃) protons as singlets near δ 3.8 ppm, while the benzyl alcohol proton appears as a multiplet (δ 4.5–5.0 ppm). ¹⁹F NMR detects the trifluoromethyl group as a singlet near δ -60 to -70 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion [M+H]⁺ at m/z 266.08 (C₁₀H₁₁F₃O₃).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity, with retention times compared to standards .
Q. What are the key functional groups influencing its reactivity in organic synthesis?
- Methodological Answer : The trifluoromethyl (-CF₃) group enhances electrophilicity at the benzyl position, enabling nucleophilic substitutions (e.g., with amines or thiols under basic conditions like K₂CO₃). Methoxy (-OCH₃) groups act as electron donors, directing electrophilic aromatic substitution to specific positions . Reductive conditions (e.g., LiAlH₄) must avoid over-reduction of the benzyl alcohol to hydrocarbons.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Solvent Choice : Anhydrous THF or dichloromethane minimizes side reactions with moisture-sensitive reagents like NaH .
- Catalyst Optimization : Use of acetic acid as a catalyst in condensation reactions (e.g., benzaldehyde derivatives) improves regioselectivity .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) removes by-products like unreacted aldehydes or over-reduced species .
Q. What strategies mitigate by-product formation during trifluoromethyl group introduction?
- Methodological Answer :
- Inert Atmosphere : Reactions under nitrogen/argon prevent oxidation of intermediates.
- Temperature Control : Slow addition of trifluoromethylating agents (e.g., (CF₃)₂Hg) at -78°C reduces undesired polymerization .
- By-Product Analysis : LC-MS monitors intermediates, allowing real-time adjustment of stoichiometry .
Q. How do computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., cytochrome P450) by simulating hydrogen bonds between the benzyl alcohol hydroxyl and active-site residues .
- QSAR Models : Quantitative Structure-Activity Relationship (QSAR) studies correlate the compound’s logP (enhanced by -CF₃) with membrane permeability in drug-discovery contexts .
Q. What analytical techniques resolve contradictions in reported reaction outcomes?
- Methodological Answer :
- Controlled Replication : Reproduce conflicting studies using identical reagents (e.g., LiAlH₄ from the same supplier) to isolate variables .
- Isotopic Labeling : ¹⁸O-labeling of the benzyl alcohol hydroxyl group tracks unexpected oxidation pathways during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
